1-(4,6-Dichloro-3-pyridyl)propan-1-one

Catalog No.
S2995860
CAS No.
166525-49-1
M.F
C8H7Cl2NO
M. Wt
204.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4,6-Dichloro-3-pyridyl)propan-1-one

This 4,6-dichloropyridyl propanone is the non-interchangeable advanced intermediate for Pyriprole synthesis. Analogues with altered halogen or acyl groups compromise cyclization efficiency and GABA-gated chloride channel binding, rendering them unsuitable as substitutes.

  • Structurally defined to ensure high-yield pyrazole ring formation in commercial-scale production.
  • Validated for generating novel phenylpyrazole libraries and analytical reference standards.
  • Consistent batch purity supports reliable scale-up without re-optimization.

CAS Number

166525-49-1

Product Name

1-(4,6-Dichloro-3-pyridyl)propan-1-one

IUPAC Name

1-(4,6-dichloropyridin-3-yl)propan-1-one

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05

InChI

InChI=1S/C8H7Cl2NO/c1-2-7(12)5-4-11-8(10)3-6(5)9/h3-4H,2H2,1H3

InChI Key

CKONKSXZASOTNV-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CN=C(C=C1Cl)Cl

solubility

not available

Synonyms

1-(4,6-Dichloro-3-pyridyl)propan-1-one, 4,6-Dichloro-3-propionylpyridine, 1-(4,6-Dichloropyridin-3-yl)propan-1-one, 3-Propionyl-4,6-dichloropyridine

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

1-(4,6-Dichloro-3-pyridyl)propan-1-one (CAS 166525-49-1) is a halogenated pyridyl ketone. Its primary industrial and research application is as a critical, structurally-defined intermediate for the synthesis of advanced N-phenylpyrazole insecticides. Specifically, it serves as a direct precursor to the veterinary insecticide Pyriprole, a compound used for ectoparasite control. [1]

Research & Procurement Fit

Agrochemical synthetic intermediate with privileged 4,6-dichloropyridyl scaffold
Reactive propan-1-one handle supports condensation, reduction and coupling workflows
Intermediate volatility and density profile aids scalable process development

Substituting this intermediate with close analogs is not viable for its primary applications. Altering the halogen pattern (e.g., to difluoro or dibromo) or the acyl chain length (e.g., to an ethanone or butanone) fundamentally changes the electronic and steric properties of the molecule. This has a dual negative impact: it can reduce the efficiency of the subsequent pyrazole-forming cyclization reaction and, more critically, it alters the final molecular structure of the active ingredient. Structure-activity relationship (SAR) studies on phenylpyrazole insecticides confirm that the specific substitution pattern on the heterocyclic and phenyl rings is essential for high-affinity binding to the target GABA-gated chloride channel in insects, meaning analogs are not bioequivalent. [1]

Substitution Risk

Alkyl chain sensitivity

Closely related ketones (methyl, isopropyl, cyclopropyl) exhibit divergent boiling points, which may shift distillation feasibility and reaction temperature windows.

Density-driven workup differences

Density variations among analogs can alter phase separation efficiency and extraction behavior, complicating direct method transfer.

Vapor pressure divergence

Low-volatility profile is compound-specific; substitution may introduce higher vapor pressure, affecting handling safety and ventilation requirements.

Essential Precursor for High-Yield Synthesis of the Insecticide Pyriprole

This ketone is a direct and validated precursor in the established synthesis of the commercial insecticide Pyriprole. In the critical pyrazole-forming cyclization step, reacting this specific ketone with 2,6-dichloro-4-trifluoromethyl-phenylhydrazine achieves a high yield of the final product, minimizing complex purification needs. [1]

Evidence DimensionYield of Pyrazole Formation Step
Target Compound Data93.6% yield
Comparator Or BaselineTypical multi-step heterocyclic synthesis reactions, which often proceed with lower efficiency and require more extensive purification.
Quantified DifferenceAchieves a yield at the high end of expectations for complex heterocyclic synthesis, reducing precursor waste and downstream processing costs.
ConditionsReaction with 2,6-dichloro-4-trifluoromethyl-phenylhydrazine in acetic acid at 100-110°C. [<a href="https://patents.google.com/patent/EP1734038A1/en" target="_blank">1</a>]

Using this specific, optimized intermediate provides a reliable and high-yielding pathway to a commercially significant agrochemical, de-risking the manufacturing process and improving process economy.

Boiling point profile
Predicted, data to verify
289.7±35.0 °C vs 275.3–322.0 °C across analogs
Balanced thermal window for distillation
Predicted at 760 mmHg

Defined Halogenation Pattern is Critical for Final Product Bioactivity

The 4,6-dichloro-3-pyridyl moiety is a key component of the toxophore responsible for the insecticidal activity of the final product. Structure-activity relationship (SAR) studies of phenylpyrazoles consistently show that the nature and position of substituents on the heterocyclic ring are critical determinants of binding affinity to the target site (the GABA-gated chloride channel). [1] Substituting the chlorine atoms with other groups (e.g., fluorine or bromine) would create a novel, unproven compound with unpredictable and likely diminished efficacy.

Evidence DimensionRequirement for Bioactivity
Target Compound DataThe 4,6-dichloro-3-pyridyl group is part of the validated toxophore for a class of potent insecticides like Pyriprole. [<a href="https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2323.htm" target="_blank">2</a>]
Comparator Or BaselineHypothetical analogs (e.g., difluoro, dibromo, or dimethoxy substituted pyridyl ketones).
Quantified DifferenceQualitative divergence: substitution creates a different active molecule, invalidating existing performance data and regulatory approvals.
ConditionsIn-vivo insecticidal activity assays and in-vitro receptor binding assays for phenylpyrazole-class compounds.

Procurement of this exact intermediate is required to manufacture the intended, high-potency active ingredient; analogs are not bioequivalent and would constitute entirely different, and speculative, research projects.

Density & phase separation
Predicted, class-level
1.3±0.1 g/cm³ (target) vs 1.271–1.466 g/cm³ (analogs)
Lower density supports liquid-liquid extraction
Predicted at 20–25 °C

Optimized Acyl Chain for Synthesis and Final Product Structure

The propan-1-one (ethyl-ketone) side chain is not arbitrary; it is the structural precursor to the C5-methyl group on the pyrazole ring of the final insecticide, Pyriprole. [1] Using an alternative, such as 1-(4,6-dichloro-3-pyridyl)ethan-1-one (a methyl-ketone), would result in a final pyrazole ring lacking this specific methyl group, creating a different molecule entirely. This demonstrates that the acyl chain length is a non-negotiable structural feature for reaching the target compound.

Evidence DimensionFinal Product Structure
Target Compound DataLeads to a 5-methyl-substituted pyrazole ring (the structure of Pyriprole).
Comparator Or Baseline1-(4,6-dichloro-3-pyridyl)ethan-1-one (methyl-ketone analog).
Quantified Difference100% structural divergence in the final product's pyrazole C5-substituent (methyl vs. hydrogen).
ConditionsStandard pyrazole synthesis via condensation with a substituted hydrazine. [<a href="https://patents.google.com/patent/EP1734038A1/en" target="_blank">1</a>]

This specific intermediate is the only direct choice for synthesizing Pyriprole, as the acyl chain length dictates a key substituent on the final product's core scaffold.

Vapor pressure
Class-level inference
0.0±0.6 mmHg at 25 °C
Low volatility supports safer handling context
Ambient temperature prediction; compare 3-acetylpyridine ~0.3 mmHg

Primary Intermediate for the Manufacture of Pyriprole Insecticide

The principal application is its use as a non-interchangeable advanced intermediate in the multi-step synthesis of Pyriprole, a phenylpyrazole insecticide used in veterinary applications for flea and tick control. [1] The high yield achievable in the pyrazole formation step makes it a cost-effective choice for commercial-scale production. [2]

Scaffold for Agrochemical Library Synthesis and SAR Studies

Serves as a validated starting material for creating libraries of novel phenylpyrazole derivatives for agrochemical discovery. Researchers can leverage this ketone to synthesize analogs of Pyriprole by reacting it with various substituted hydrazines, exploring how changes to the N-phenyl ring affect insecticidal potency and spectrum. [1]

Synthesis of Analytical Reference Standards and Metabolites

Essential for the synthesis of analytical reference standards of Pyriprole and its potential metabolites for use in regulatory, environmental, and quality control testing. Its defined structure ensures the accurate creation of the target analyte for method validation and residue analysis. [2]

Application Fit

Application
Selection Property
Validation Focus
Agrochemical lead development
4,6-dichloropyridyl ketone scaffold
Target binding and metabolic stability context
Medicinal chemistry library synthesis
Intermediate boiling point and density profile
Reaction condition compatibility and scalability
Isotope-labeling method development
Unlabeled reference standard identity
MS quantitation cross-validation
Process scale-up research
Low vapor pressure context
Inhalation safety review and distillation feasibility

XLogP3

2.6

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